Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate
Overview
Description
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C12H18N2O4S and its molecular weight is 286.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Molecular Interaction
Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a similar compound, has been structurally analyzed, revealing hydrogen-bonded dimers and interactions between N-H and carboxylate O atoms. This study provides insight into the molecular interactions and arrangement in crystals, essential for understanding the compound's chemical behavior (Lynch & Mcclenaghan, 2004).
Synthesis Techniques
Research on thiazoline peptides, closely related to Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate, demonstrates the synthesis of derivatives through methods like iminoether coupling and dehydration. These findings are crucial for developing efficient synthesis techniques for related compounds (Hirotsu et al., 1970).
Enantioselective Synthesis
A study on methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, related to the compound , involved enantioselective synthesis using Pd-catalyzed amide coupling. This research provides a foundation for similar approaches in synthesizing this compound and its analogs (Magata et al., 2017).
Antimicrobial Properties
Ethyl 2-amino-4-methylthiazole-5-carboxylate, a compound related to the one , has been modified and tested for antimicrobial activities. This research could be relevant for understanding the potential biomedical applications of this compound (Desai et al., 2019).
Corrosion Inhibition
Studies have shown that ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate can act as a corrosion inhibitor for certain metals in acidic environments. This suggests potential applications of this compound in material science and engineering (Raviprabha & Bhat, 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
ethyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-5-17-10(15)8-7-19-9(14-8)6-13-11(16)18-12(2,3)4/h7H,5-6H2,1-4H3,(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBLNWWFRAOZDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432932 | |
Record name | Ethyl 2-{[(tert-butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96929-05-4 | |
Record name | Ethyl 2-{[(tert-butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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